molecular formula C22H16BrN3O4 B2991723 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 921528-70-3

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2991723
CAS RN: 921528-70-3
M. Wt: 466.291
InChI Key: OULNAZSZMNHWAM-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H16BrN3O4 and its molecular weight is 466.291. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide has been explored in various studies focusing on its synthesis and biological properties. For instance, Ramaganesh et al. (2010) conducted a study on the synthesis of similar coumarin derivatives containing thiazolidin-4-one ring, emphasizing their antibacterial activity. This research suggests potential applications of these compounds in developing new antibacterial agents (Ramaganesh et al., 2010).

GPR35 Agonist Development

Another significant application of related compounds is in the development of selective agonists for G protein-coupled receptors like GPR35. Thimm et al. (2013) described the synthesis of a potent and selective GPR35 agonist, highlighting its use in receptor studies and potential therapeutic applications (Thimm et al., 2013).

Anticancer Research

The compound and its analogs have been studied for their potential in cancer therapy. Das et al. (2009) discussed the structure-activity relationship and molecular mechanisms of similar compounds, emphasizing their potential in overcoming drug resistance in cancer cells (Das et al., 2009).

Antimicrobial Activity

Research on derivatives of this compound also includes exploring their antimicrobial properties. Babu et al. (2015) synthesized novel derivatives and evaluated their in vitro antibacterial activity, demonstrating potential applications in treating bacterial infections (Babu et al., 2015).

Antitumor Agent Development

A study by Yin et al. (2013) on analogs of similar compounds revealed potent antiproliferative activities against tumor cell lines, suggesting their use as antitumor agents (Yin et al., 2013).

properties

IUPAC Name

6-bromo-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4/c23-16-6-8-19-15(12-16)13-17(22(29)30-19)21(28)24-10-11-26-20(27)9-7-18(25-26)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNAZSZMNHWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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